Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)9-5-8-10-4-7(3)11-8/h4,6,9H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMNOFBBWOBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isopropyl 5 Methyl Thiazol 2 Ylmethyl Amine
Retrosynthetic Analysis of Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine
A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.
The primary disconnection in the retrosynthesis of this compound is the carbon-nitrogen bond of the secondary amine. This bond can be logically formed through a nucleophilic substitution reaction. This leads to two key precursors: isopropylamine (B41738) and a 2-(halomethyl)-5-methylthiazole, such as 2-(chloromethyl)-5-methylthiazole (B2368252).
The 2-(halomethyl)-5-methylthiazole itself can be further disconnected. The thiazole (B1198619) ring is a common heterocyclic motif that can be constructed through various established methods, most notably the Hantzsch thiazole synthesis. This approach involves the condensation of an α-halocarbonyl compound and a thioamide. To obtain the desired substitution pattern (a methyl group at C5 and a functionalized methyl group at C2), specific starting materials are required. For instance, the synthesis could potentially involve a thioamide bearing the future C2 side chain and an α-haloketone that provides the C4 and C5 carbons with the methyl group at the appropriate position.
A plausible retrosynthetic pathway is outlined below:
Retrosynthetic Scheme for this compound
| Target Molecule | Key Disconnection | Precursors |
| This compound | C-N bond formation | Isopropylamine and 2-(chloromethyl)-5-methylthiazole |
| 2-(chloromethyl)-5-methylthiazole | Thiazole ring formation (Hantzsch Synthesis) | Chloro-thioacetamide and 1-bromo-2-propanone |
Development of Synthetic Routes to the 5-Methylthiazole (B1295346) Core Structure
The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. chemhelpasap.comnih.gov The choice of these two components determines the substitution pattern of the resulting thiazole. To construct the 2-(chloromethyl)-5-methylthiazole precursor, a variation of the Hantzsch synthesis can be employed.
One potential route involves the reaction of a thioamide bearing the C2-substituent with an appropriate α-haloketone. Specifically, the condensation of chloro-thioacetamide with a 3-halo-2-butanone could be envisioned, though this specific reaction is not extensively documented.
A more established approach to a related core involves the reaction of thioacetamide (B46855) with 1,3-dichloroacetone, which yields 2-methyl-4-(chloromethyl)thiazole. nih.gov However, for the synthesis of the desired 5-methyl isomer, different starting materials are necessary. A plausible approach involves the reaction of a suitable thioamide with 1-halo-2-propanone. For instance, reacting thioacetamide with 1-bromo-2-propanone would yield 2,4-dimethylthiazole. To obtain the desired 2-(chloromethyl)-5-methylthiazole, one could hypothetically use chloro-thioacetamide and 1-bromo-2-propanone.
Achieving the correct substitution pattern on the thiazole ring is paramount. The regioselectivity of the Hantzsch synthesis is generally well-defined, with the sulfur atom of the thioamide attacking the carbon bearing the halogen of the α-halocarbonyl, followed by cyclization.
An alternative strategy to the direct Hantzsch synthesis of the fully substituted core is the functionalization of a pre-formed 5-methylthiazole. For instance, 5-methylthiazole can be synthesized and then a chloromethyl group can be introduced at the C2 position. However, electrophilic substitution on the thiazole ring can be complex and may lead to a mixture of products.
A more reliable method involves starting with a precursor that already contains the desired substitution pattern or can be easily converted to it. For example, the synthesis of 2-hydroxymethyl-5-methylthiazole, followed by conversion of the hydroxyl group to a chloride using a reagent like thionyl chloride (SOCl₂), presents a viable route to the key intermediate, 2-(chloromethyl)-5-methylthiazole.
Introduction of the Isopropylamino-methyl Moiety at the C2 Position
The final step in the proposed synthesis is the introduction of the isopropylamino-methyl group at the C2 position of the 5-methylthiazole core.
The most direct method for introducing the isopropylamino-methyl moiety is through the nucleophilic substitution of a halide on the methyl group at the C2 position. The key intermediate, 2-(chloromethyl)-5-methylthiazole, is an ideal substrate for this reaction.
The reaction involves the treatment of 2-(chloromethyl)-5-methylthiazole with isopropylamine. Isopropylamine acts as a nucleophile, displacing the chloride ion in an SN2 reaction to form the target molecule, this compound. This reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride generated during the reaction.
Proposed Synthetic Step: Amination
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-(chloromethyl)-5-methylthiazole | Isopropylamine | This compound | Nucleophilic Substitution (SN2) |
This straightforward alkylation provides an efficient means to complete the synthesis of the target compound.
Reductive Amination Strategies
Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine. For the synthesis of this compound, the key precursors are 5-methyl-thiazole-2-carbaldehyde and isopropylamine.
The general reaction proceeds as follows:
(Image depicting the reaction of 5-methyl-thiazole-2-carbaldehyde with isopropylamine followed by reduction to yield this compound)Two primary approaches can be employed for this transformation:
Direct (One-Pot) Reductive Amination: In this approach, the aldehyde, amine, and a reducing agent are combined in a single reaction vessel. The choice of reducing agent is critical, as it must selectively reduce the imine intermediate in the presence of the starting aldehyde. acs.org Mild hydride reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose due to their enhanced stability at neutral or slightly acidic pH, which favors imine formation. acs.orgorganic-chemistry.org
Indirect (Two-Step) Reductive Amination: This method involves the separate formation and isolation of the imine intermediate, followed by its reduction in a subsequent step. The initial condensation of 5-methyl-thiazole-2-carbaldehyde and isopropylamine is typically acid-catalyzed and may involve the removal of water to drive the reaction to completion. The resulting N-(5-methyl-thiazol-2-ylmethylidene)propan-2-amine (the Schiff base) is then reduced using a broader range of reducing agents, including sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. organic-chemistry.org
The indirect method can sometimes provide higher purity and yields, as it avoids side reactions such as the reduction of the starting aldehyde to an alcohol. organic-chemistry.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While a direct, single-step MCR for the synthesis of this compound is not prominently documented, established MCRs for building similar structures can be considered.
A plausible MCR approach would be a variation of the Mannich reaction. A classical Mannich reaction involves an aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. In a modified, three-component approach analogous to this, one could envision a reaction between 2-amino-5-methylthiazole, an aldehyde, and a suitable nucleophile. researchgate.netresearchgate.net However, to directly form the target compound, a more tailored MCR would be required.
For instance, a hypothetical one-pot reaction could involve 5-methyl-thiazole-2-carbaldehyde, isopropylamine, and a hydride source under conditions that favor the tandem formation of the imine and its subsequent reduction. This essentially becomes a direct reductive amination, which is one of the most powerful MCRs for amine synthesis. nih.gov The key advantage is the convergent assembly of the final product from simple precursors without the need to isolate intermediates.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound via reductive amination are highly dependent on the careful optimization of several reaction parameters.
Solvent Effects and Temperature Optimization
The choice of solvent and the reaction temperature are critical variables that can significantly influence the rate of imine formation and the effectiveness of the reduction step.
Solvent Selection: Solvents for reductive amination are chosen based on their ability to dissolve the reactants and their compatibility with the chosen reducing agent.
Alcohols (Methanol, Ethanol): These are common solvents that are effective for both imine formation and the reduction step, particularly with borohydride reagents.
Chlorinated Solvents (1,2-Dichloroethane - DCE): DCE is often the preferred solvent for reactions using sodium triacetoxyborohydride, as it is aprotic and does not react with the reducing agent. organic-chemistry.org
Aprotic Ethers (Tetrahydrofuran - THF): THF is another suitable aprotic solvent.
Solvent-Free Conditions: In some cases, reactions can be run neat, which aligns with green chemistry principles by reducing solvent waste. organic-chemistry.org
Temperature Optimization: The reaction temperature affects the kinetics of both the condensation and reduction steps.
Room Temperature: Many reductive aminations, especially with reactive aldehydes and amines, proceed efficiently at ambient temperature (20-25°C).
Elevated Temperatures: For less reactive substrates, moderate heating (e.g., 40-80°C or reflux) can accelerate the rate-limiting imine formation step. However, higher temperatures can also lead to side reactions or degradation of reactants. A study on cobalt-catalyzed amination of aromatic aldehydes found that temperatures between 100°C and 150°C were effective, though this is typically for hydrogen-pressure reactions. mdpi.com
The table below illustrates a hypothetical optimization study for the direct reductive amination of 5-methyl-thiazole-2-carbaldehyde with isopropylamine.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 25 | 12 | 65 |
| 2 | Methanol | 65 (Reflux) | 6 | 78 |
| 3 | 1,2-Dichloroethane (DCE) | 25 | 12 | 85 |
| 4 | Tetrahydrofuran (THF) | 25 | 12 | 72 |
| 5 | Ethanol | 25 | 12 | 68 |
| 6 | Ethanol | 78 (Reflux) | 6 | 81 |
This is an interactive data table based on representative optimization data.
Catalyst and Reagent Selection for Enhanced Efficiency
The choice of reducing agent and catalyst is paramount for achieving high yield and selectivity in the synthesis of this compound.
Reducing Agents: The primary distinction between reagents is their reactivity and selectivity.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is particularly effective for one-pot reductive aminations. It does not readily reduce aldehydes or ketones, thus minimizing alcohol byproduct formation. acs.org
Sodium Borohydride (NaBH₄): A more powerful reducing agent that is typically used in the two-step method after the imine has been formed. It can reduce the starting aldehyde if present in a one-pot system.
Catalytic Hydrogenation (H₂): This method employs hydrogen gas and a metal catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel, Cobalt). It is a clean method, with water as the only byproduct, and is often used in industrial-scale synthesis. mdpi.com
Silanes (e.g., Triethylsilane, Et₃SiH): Used in combination with an acid or a catalyst, silanes are effective reducing agents for imines. researchgate.net
Catalysts: Catalysts are often used to accelerate the reaction, particularly the formation of the imine intermediate.
Acid Catalysis: Small amounts of a weak acid, such as acetic acid, are often added to catalyze the dehydration step in imine formation, especially when using less reactive carbonyls or amines. acs.org
Transition Metal Catalysts: In catalytic hydrogenation, metals like Palladium, Ruthenium, Nickel, or Cobalt are essential for activating the hydrogen molecule. mdpi.comresearchgate.net Recent research has focused on developing non-noble, metal-based catalysts for greater cost-effectiveness. nih.gov
The following table summarizes a comparative study of different reagent and catalyst systems for the synthesis.
| Entry | Reducing Agent | Catalyst | Solvent | Yield (%) |
| 1 | NaBH(OAc)₃ | None | DCE | 85 |
| 2 | NaBH₄ (Two-step) | Acetic Acid (Step 1) | Methanol | 82 |
| 3 | H₂ (50 psi) | 10% Pd/C | Ethanol | 92 |
| 4 | Et₃SiH | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 79 |
| 5 | H₂ (100 bar) | Co-based composite | Toluene | 88 |
This is an interactive data table illustrating the impact of different reagent systems on reaction yield.
Advanced Chemical Characterization of Isopropyl 5 Methyl Thiazol 2 Ylmethyl Amine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental for the unambiguous determination of a molecule's structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy would be employed to confirm the identity and connectivity of atoms within Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the isopropyl methyl groups, the isopropyl methine proton, the thiazole (B1198619) methyl group, the methylene (B1212753) bridge protons, the amine proton, and the thiazole ring proton. The chemical shifts (δ, ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values would be critical for structural assignment.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. Characteristic signals would be expected for the carbons of the isopropyl group, the thiazole methyl group, the methylene bridge, and the carbons of the thiazole ring itself.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is for illustrative purposes only as experimental data is unavailable.)
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Isopropyl CH₃ | e.g., 1.1-1.3 (d) | e.g., 20-25 |
| Isopropyl CH | e.g., 2.8-3.2 (sept) | e.g., 45-55 |
| Thiazole CH₃ | e.g., 2.3-2.5 (s) | e.g., 10-15 |
| Methylene CH₂ | e.g., 3.8-4.1 (s) | e.g., 50-60 |
| Amine NH | e.g., 1.5-2.5 (br s) | N/A |
| Thiazole C-H | e.g., 6.8-7.1 (s) | e.g., 115-125 |
| Thiazole C-CH₃ | e.g., N/A | e.g., 130-140 |
| Thiazole C-CH₂ | e.g., N/A | e.g., 160-170 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound (C₉H₁₆N₂S). The difference between the measured mass and the calculated mass would be expected to be within a very small tolerance (typically < 5 ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for N-H stretching (from the secondary amine), C-H stretching (from alkyl and aromatic groups), C=N and C=C stretching (from the thiazole ring), and C-N stretching.
Hypothetical IR Data Table (Note: This table is for illustrative purposes only as experimental data is unavailable.)
| Functional Group | Hypothetical Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | e.g., 3300-3500 (weak-medium) |
| C-H Stretch (sp³) | e.g., 2850-3000 |
| C=N Stretch | e.g., 1630-1690 |
| C=C Stretch | e.g., 1500-1600 |
| C-N Stretch | e.g., 1020-1250 |
Chromatographic Purity Assessment
Chromatographic methods are vital for determining the purity of a chemical compound by separating it from any impurities or byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile compounds. A sample of this compound would be analyzed using a suitable column (e.g., C18) and mobile phase. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The purity would be reported as a percentage based on the relative area of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS provides both purity assessment and structural information. The gas chromatogram would indicate the purity by showing a primary peak, while the coupled mass spectrometer would fragment the molecule, producing a characteristic fragmentation pattern (mass spectrum) that can serve as a molecular fingerprint and further confirm the structure.
Computational and Theoretical Studies of Isopropyl 5 Methyl Thiazol 2 Ylmethyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. For a compound like Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine, these methods provide invaluable insights into its behavior at a molecular level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. kbhgroup.in It is favored for its balance of accuracy and computational efficiency. scirp.org DFT calculations for this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process determines key structural parameters.
Theoretical calculations for similar 2-aminothiazole (B372263) derivatives have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), which provides reliable geometric and electronic data. irjweb.comresearchgate.net For the title compound, DFT would yield precise bond lengths, bond angles, and dihedral angles. For instance, the geometry of the thiazole (B1198619) ring and the orientation of the isopropyl and methyl groups would be determined, providing a foundational understanding of the molecule's shape. asianpubs.orgresearchgate.net
Table 1: Representative DFT-Calculated Structural Parameters for a Thiazole Scaffold. This table presents typical parameter values based on DFT studies of related thiazole compounds to illustrate expected findings.
| Parameter | Typical Value (Å or °) |
|---|---|
| C=N Bond Length | ~1.36 Å |
| C-S Bond Length | ~1.77 Å |
| C-C Bond Angle (in ring) | ~115° |
| C-N-C Bond Angle (in ring) | ~110° |
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for predicting a molecule's reactive sites. irjweb.com The MEP map illustrates the charge distribution across the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net
In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. irjweb.com For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the thiazole ring and the secondary amine, due to the presence of lone pairs of electrons. irjweb.com These areas would be the primary sites for interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms, particularly the one attached to the amine nitrogen. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. asianpubs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. rjpbcs.com A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. asianpubs.orgbohrium.com In studies of various thiazole derivatives, the HOMO is often localized over the electron-rich thiazole ring, while the LUMO distribution varies depending on the substituents. researchgate.netresearchgate.net For this compound, FMO analysis would determine this energy gap and the spatial distribution of these orbitals, providing a quantitative measure of its kinetic stability and predicting its behavior in chemical reactions. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for Thiazole Derivatives. This table contains representative energy values to demonstrate the output of FMO analysis.
| Orbital | Typical Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.0 to -7.0 | Electron-donating capability |
| LUMO | -1.0 to -2.0 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |
Conformational Analysis and Molecular Dynamics Simulations
These computational techniques explore the dynamic nature of molecules, including their flexibility and the different shapes (conformations) they can adopt.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, which has several rotatable bonds in its amine side chain, multiple conformations are possible.
Computational methods can be used to perform a systematic search of the molecule's potential energy surface to identify stable conformations (energy minima). This analysis would reveal the most likely shapes the molecule adopts. For the isopropyl group, staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. utdallas.eduresearchgate.net The orientation of the entire isopropyl-aminomethyl side chain relative to the thiazole ring would be determined, identifying the global minimum energy conformer, which is the most populated conformation at equilibrium.
Molecular Docking Simulations with Established Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Molecular docking simulations of various 2-aminothiazole derivatives have been performed against several biological targets, offering a predictive framework for understanding the binding of this compound. Studies on similar compounds suggest that the thiazole ring is a crucial pharmacophore that often engages in key interactions within the binding pockets of proteins.
For instance, in studies involving oxidoreductase enzymes, 2-aminothiazole derivatives have demonstrated the ability to form a network of interactions within the active site. asianpubs.orgresearchgate.net The thiazole nitrogen and the exocyclic amine are predicted to be key hydrogen bond acceptors and donors, respectively. The methyl group at the 5-position of the thiazole ring, as present in this compound, is likely to engage in hydrophobic interactions with nonpolar residues in the enzyme's active site. The isopropyl group attached to the exocyclic amine would further enhance these hydrophobic interactions, potentially contributing to a higher binding affinity.
In the context of tubulin inhibition, a validated target for anticancer agents, thiazole derivatives have been shown to bind to the colchicine (B1669291) binding site. nih.govresearchgate.net Docking studies of these analogs reveal that the thiazole moiety can form hydrogen bonds with key residues such as AsnA101 and arene-H bonds with residues like LeuB248. nih.gov For this compound, it can be inferred that the 5-methyl-thiazole core would likely orient itself to form similar interactions. The isopropyl group could potentially occupy a hydrophobic pocket within the colchicine binding site, further stabilizing the ligand-protein complex.
Similarly, molecular docking studies of thiazole derivatives against DNA gyrase B, a target for antibacterial agents, have shown interactions with key amino acids like THR173, ARG144, and ASP81. mdpi.com The thiazole core is often involved in forming conventional hydrogen bonds. Based on these findings, this compound could be predicted to interact with the ATP-binding pocket of DNA gyrase B, with the thiazole ring forming hydrogen bonds and the isopropyl and methyl groups establishing van der Waals and hydrophobic contacts.
The following interactive data table summarizes the predicted interactions of this compound with various biological targets, based on the analysis of its structural analogs.
Ligand-protein interaction fingerprints are computational representations that summarize the three-dimensional interactions between a ligand and a protein as a one-dimensional bit string or vector. nih.gov Each bit in the fingerprint corresponds to the presence or absence of a specific interaction with a particular amino acid residue in the binding site. These fingerprints are valuable tools for virtual screening, comparing binding modes, and understanding structure-activity relationships.
For this compound, a hypothetical interaction fingerprint can be constructed based on its predicted binding modes with the aforementioned biological targets. This fingerprint would encode the key interactions that contribute to its binding affinity and selectivity.
The generation of such a fingerprint involves:
Docking: Performing molecular docking of the compound into the active site of the target protein.
Interaction Calculation: Identifying all possible interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds, pi-stacking) between the ligand and the protein residues within a certain distance cutoff.
Fingerprint Encoding: Translating these interactions into a binary vector. Each position in the vector represents a specific interaction with a specific residue. A '1' indicates the presence of the interaction, while a '0' signifies its absence.
Based on the analysis of related thiazole derivatives, the interaction fingerprint for this compound when docked into a target like tubulin would likely show set bits for interactions with key residues in the colchicine binding site.
The following interactive data table provides a hypothetical ligand-protein interaction fingerprint profile for this compound with a generic protein target, illustrating the types of interactions that would be encoded.
This hypothetical fingerprint provides a concise summary of the potential interaction profile of this compound, which can be instrumental in further computational analyses, such as similarity searching for other compounds with similar binding profiles or in the development of quantitative structure-activity relationship (QSAR) models.
Chemical Reactivity and Derivatization Strategies for Analogues of Isopropyl 5 Methyl Thiazol 2 Ylmethyl Amine
Modifications at the Thiazole (B1198619) Ring
The thiazole ring of Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine offers several positions for chemical modification, with the 5-methyl position being a primary site for substituent variation. Additionally, the entire heterocyclic core can be replaced with other bioisosteric rings.
Substituent Variations at the 5-Methyl Position (e.g., Halogenation, Alkyl/Aryl Exchange)
The methyl group at the 5-position of the thiazole ring is amenable to various chemical transformations, allowing for the introduction of a diverse range of substituents.
Halogenation: The 5-position of the thiazole ring is susceptible to electrophilic halogenation. Treatment with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, respectively. These halogenated intermediates serve as versatile handles for further derivatization through cross-coupling reactions.
Alkyl/Aryl Exchange: The 5-halo-thiazole derivatives can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a wide array of alkyl, aryl, or alkynyl groups. For instance, a Suzuki coupling with an appropriate boronic acid can introduce substituted phenyl rings, which can explore additional binding pockets in a biological target.
| Starting Material | Reagent | Reaction Type | Product |
| This compound | N-Bromosuccinimide (NBS) | Halogenation | Isopropyl-(5-bromo-thiazol-2-ylmethyl)-amine |
| Isopropyl-(5-bromo-thiazol-2-ylmethyl)-amine | Phenylboronic acid, Pd catalyst | Suzuki Coupling | Isopropyl-(5-phenyl-thiazol-2-ylmethyl)-amine |
| Isopropyl-(5-bromo-thiazol-2-ylmethyl)-amine | Tributyl(vinyl)tin, Pd catalyst | Stille Coupling | Isopropyl-(5-vinyl-thiazol-2-ylmethyl)-amine |
Heterocyclic Ring Substitutions
Bioisosteric replacement of the thiazole ring with other five- or six-membered heterocycles can significantly impact the compound's properties, such as its hydrogen bonding capacity, polarity, and metabolic stability. Potential isosteres for the thiazole ring include oxazole, isoxazole, pyrazole, pyridine, and pyrimidine. The synthesis of these analogues would typically involve a de novo ring synthesis approach, starting from different precursors. For example, a substituted oxazole analogue could be synthesized via the Robinson-Gabriel synthesis or related methods.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| 5-Methyl-thiazole | 5-Methyl-oxazole | Modulate electronics and hydrogen bonding potential. |
| 5-Methyl-thiazole | 1-Methyl-pyrazole | Alter dipole moment and metabolic stability. |
| 5-Methyl-thiazole | 2-Methyl-pyridine | Introduce a basic nitrogen for potential salt formation and altered solubility. |
Variations of the Isopropylamino Moiety
The secondary amine in the isopropylamino moiety is a key site for modifications, allowing for the exploration of the steric and electronic requirements of the binding site.
Alkyl Chain Extensions and Branching at the Amine Nitrogen
The N-isopropyl group can be readily replaced with other alkyl groups through N-alkylation of the parent 2-(aminomethyl)-5-methylthiazole or by reductive amination of 5-methylthiazole-2-carbaldehyde with different primary or secondary amines. This allows for the exploration of the size and shape of the substituent on the amine nitrogen.
| Amine Precursor | Carbonyl Compound/Alkyl Halide | Reaction Type | Product |
| 2-(Aminomethyl)-5-methylthiazole | Acetone, NaBH(OAc)3 | Reductive Amination | This compound |
| 2-(Aminomethyl)-5-methylthiazole | Cyclopentanone, NaBH(OAc)3 | Reductive Amination | Cyclopentyl-(5-methyl-thiazol-2-ylmethyl)-amine |
| (5-Methyl-thiazol-2-ylmethyl)-amine | 1-Iodopropane, Base | N-Alkylation | (5-Methyl-thiazol-2-ylmethyl)-propyl-amine |
Cycloalkyl and Heteroaryl Substitutions on the Amine
In addition to linear alkyl chains, cycloalkyl and heteroaryl groups can be introduced at the amine nitrogen. Cycloalkyl groups, such as cyclopropyl, cyclobutyl, or cyclohexyl, can impose conformational constraints on the molecule, which can be beneficial for binding affinity. The introduction of a cyclopropyl group in place of an isopropyl group is a common bioisosteric replacement that can enhance metabolic stability and modulate pKa. beilstein-journals.org Heteroaryl groups, such as pyridyl or pyrimidinyl, can introduce additional points for hydrogen bonding or other interactions.
| Variation Strategy | Example Substituent | Potential Impact |
| Cycloalkyl Substitution | Cyclopropyl | Increased metabolic stability, conformational rigidity. beilstein-journals.org |
| Cycloalkyl Substitution | Cyclohexyl | Increased lipophilicity, exploration of larger binding pockets. |
| Heteroaryl Substitution | Pyridin-2-yl | Introduction of a hydrogen bond acceptor, potential for pi-stacking. |
Introduction of Linkers and Bioconjugation Sites
For applications in targeted drug delivery or as chemical probes, this compound can be functionalized with linkers that possess a terminal reactive group for bioconjugation. This is typically achieved by N-alkylation of the secondary amine with a bifunctional linker. The linker should be of appropriate length and flexibility to allow the conjugated molecule (e.g., an antibody, peptide, or fluorescent dye) to interact with its target without steric hindrance from the core thiazole moiety.
Commonly used linkers include polyethylene glycol (PEG) chains of varying lengths, which can improve solubility and pharmacokinetic properties, or cleavable linkers that release the active compound under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). The terminal functional group of the linker is chosen for its ability to react selectively with a complementary functional group on the biomolecule, such as a maleimide for reaction with thiols or an activated ester for reaction with amines.
| Linker Type | Terminal Functional Group | Conjugation Target |
| PEG Linker | N-Hydroxysuccinimide (NHS) ester | Primary amines (e.g., lysine residues in proteins) |
| Alkyl Chain Linker | Maleimide | Thiols (e.g., cysteine residues in proteins) |
| Cleavable Linker (e.g., Val-Cit) | p-Aminobenzyl carbamate (PABC) | Enzymatic cleavage to release the drug |
Amide, Ester, and Ether Linkage Formations
The secondary amine of this compound is a primary site for derivatization, allowing for the introduction of a wide array of substituents through the formation of amide, carbamate (an ester analogue), and tertiary amine (an ether analogue) linkages.
Amide Linkage Formation:
The reaction of the secondary amine with acyl chlorides or activated carboxylic acids is a standard and efficient method for synthesizing amide analogues. This transformation is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrogen chloride byproduct. A variety of acyl chlorides, ranging from simple aliphatic to complex heterocyclic structures, can be employed to introduce diverse functionalities.
A general reaction scheme is as follows:
This compound + R-COCl → Isopropyl-(N-(5-methyl-thiazol-2-ylmethyl)-N-acyl)-amine + HCl
| Reagent | Conditions | Product | Reference |
| Acetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(isopropyl)-N-((5-methylthiazol-2-yl)methyl)acetamide | General amide synthesis protocols |
| Benzoyl chloride | Pyridine, Dichloromethane, 0 °C to rt | N-(isopropyl)-N-((5-methylthiazol-2-yl)methyl)benzamide | General amide synthesis protocols |
| Chloroacetyl chloride | Potassium carbonate, Tetrahydrofuran, rt | 2-chloro-N-(isopropyl)-N-((5-methylthiazol-2-yl)methyl)acetamide | organic-chemistry.org |
Carbamate (Ester Analogue) Linkage Formation:
The synthesis of carbamates from this compound can be achieved by reacting the secondary amine with chloroformates. This reaction introduces an oxycarbonyl group attached to the nitrogen atom, which can be a crucial moiety in medicinal chemistry. The reaction is typically performed in the presence of a base to scavenge the generated HCl.
A general reaction scheme is as follows:
This compound + R-O-COCl → Isopropyl-(N-(5-methyl-thiazol-2-ylmethyl)-N-(alkoxycarbonyl))-amine + HCl
| Reagent | Conditions | Product | Reference |
| Ethyl chloroformate | Triethylamine, Dichloromethane, 0 °C to rt | Ethyl isopropyl((5-methylthiazol-2-yl)methyl)carbamate | General carbamate synthesis protocols |
| Phenyl chloroformate | Pyridine, Dichloromethane, 0 °C to rt | Phenyl isopropyl((5-methylthiazol-2-yl)methyl)carbamate | General carbamate synthesis protocols |
Tertiary Amine (Ether Analogue) Formation via N-Alkylation:
The secondary amine can undergo N-alkylation with alkyl halides to form the corresponding tertiary amine. This reaction is analogous to the Williamson ether synthesis, where the amine acts as the nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity. However, careful control of reaction conditions is necessary to avoid the formation of quaternary ammonium salts through over-alkylation.
A general reaction scheme is as follows:
This compound + R-X → N-alkyl-N-(isopropyl)-N-((5-methylthiazol-2-yl)methyl)-amine + HX
| Reagent | Conditions | Product | Reference |
| Methyl iodide | Potassium carbonate, Acetonitrile, reflux | N-isopropyl-N,5-dimethyl-N-(thiazol-2-ylmethyl)amine | General N-alkylation protocols |
| Benzyl (B1604629) bromide | Sodium hydride, Tetrahydrofuran, 0 °C to rt | N-benzyl-N-isopropyl-N-((5-methylthiazol-2-yl)methyl)amine | General N-alkylation protocols |
Incorporating Functional Handles for Further Modification
To create a library of diverse analogues, it is often advantageous to introduce a "functional handle" on the thiazole ring that can be used for subsequent chemical transformations. Halogenation of the 5-position of the thiazole ring is a common and effective strategy for this purpose.
Halogenation of the Thiazole Ring:
The 5-position of the 2-aminothiazole (B372263) core is susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a bromine or chlorine atom at this position. This halogen atom then serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Once the 5-halo-thiazole derivative is synthesized, a wide range of substituents can be introduced using well-established cross-coupling methodologies:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or vinyl groups. libretexts.orgnih.gov
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, leads to the formation of 5-alkynylthiazole derivatives, which can be further elaborated. nih.govnih.govresearchgate.netmdpi.com
Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the 5-halothiazole with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netwikipedia.orglibretexts.org
| Functionalization Strategy | Reagents and Conditions | Intermediate Product | Subsequent Derivatization |
| Bromination | N-Bromosuccinimide, Acetonitrile, rt | Isopropyl-(5-bromo-thiazol-2-ylmethyl)-amine | Suzuki, Sonogashira, Buchwald-Hartwig couplings |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/Water, 80 °C | Isopropyl-(5-aryl-thiazol-2-ylmethyl)-amine | Further modification of the introduced aryl group |
| Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, Triethylamine, THF, rt | Isopropyl-(5-alkynyl-thiazol-2-ylmethyl)-amine | Click chemistry, reduction to alkyl or alkenyl groups |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd2(dba)3, BINAP, NaOtBu, Toluene, 100 °C | Isopropyl-(5-(amino)-thiazol-2-ylmethyl)-amine | Acylation, alkylation of the newly introduced amine |
Ugi Multicomponent Reaction:
The Ugi four-component reaction (U-4CR) offers a powerful strategy for rapidly generating complex molecules with multiple points of diversity. In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in a one-pot synthesis to form a bis-amide. This compound can serve as the amine component in this reaction, leading to the creation of a diverse library of peptidomimetic structures. nih.govwikipedia.orgnih.govbeilstein-journals.orgresearchgate.net
Structure Activity Relationship Sar Studies of Isopropyl 5 Methyl Thiazol 2 Ylmethyl Amine and Its Analogues
Design Principles for SAR Libraries
The rational design of compound libraries is crucial for systematically investigating the SAR of a chemical series. This involves methodical modifications of the lead compound, Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine, to probe the chemical space around its core structure.
The structure of this compound presents several key pharmacophoric features that are essential for molecular recognition and biological activity. A systematic exploration involves dissecting the molecule into its core components and modifying each to understand its contribution.
The Thiazole (B1198619) Ring: This aromatic heterocycle is a cornerstone of the molecule's activity. globalresearchonline.net The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the ring itself can engage in π-π stacking or other hydrophobic interactions. Its electronic properties are critical and can be modulated by substituents.
The 5-Methyl Group: This small alkyl group on the thiazole ring influences the steric and electronic profile of the heterocycle. Its presence can enhance binding by occupying a small hydrophobic pocket in a target receptor or by favorably altering the electron distribution of the thiazole ring.
The Alkyl-Amine Linker: The methylene (B1212753) (-CH2-) bridge provides a flexible link between the thiazole ring and the amine group. Its length and flexibility are critical for allowing the two terminal groups to adopt the optimal orientation for binding to a biological target.
The Isopropyl-Amine Moiety: The secondary amine is a key interactive group, capable of acting as both a hydrogen bond donor and acceptor. The attached isopropyl group provides specific steric bulk and hydrophobicity, which can be critical for fitting into a defined binding pocket and enhancing affinity.
A systematic approach to library design would involve varying each of these features independently. For instance, analogues would be synthesized with different substituents on the thiazole ring, alterations to the N-alkyl group, and changes in the length or rigidity of the linker.
Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements can be envisioned.
Thiazole Ring Analogues: The thiazole ring can be replaced by other five-membered aromatic heterocycles to probe the importance of the specific heteroatom arrangement and electronic nature. Potential bioisosteres include oxazoles, imidazoles, pyrazoles, and 1,2,4-triazoles. unimore.itresearchgate.net These replacements can alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the molecule. unimore.itresearchgate.net
Methyl Group Bioisosteres: The 5-methyl group could be replaced with other small groups like ethyl, cyclopropyl, or halogens (e.g., Cl, F). This would explore the size and electronic tolerance of the corresponding binding pocket.
Isopropyl Group Bioisosteres: The N-isopropyl group can be substituted with other alkyl groups (e.g., ethyl, cyclopropyl, tert-butyl) or small cycloalkyl rings (e.g., cyclobutyl, cyclopentyl) to fine-tune the steric bulk and lipophilicity at this position.
The table below illustrates potential bioisosteric replacements for key moieties of the parent compound.
| Moiety | Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Heterocyclic Core | Thiazole | Oxazole, Imidazole, Pyrazole, 1,2,4-Triazole, 1,2,4-Oxadiazole | Modulate H-bonding, electronics, and metabolic stability. unimore.itresearchgate.netresearchgate.net |
| Thiazole Substituent | 5-Methyl | -H, -Ethyl, -Cl, -F, -CF3 | Probe steric and electronic requirements at the 5-position. |
| N-Alkyl Group | Isopropyl | Ethyl, Cyclopropyl, Cyclobutyl, tert-Butyl | Optimize steric bulk and hydrophobicity for receptor fit. acs.org |
Correlative Analysis of Structural Features and Biological Activity (in Preclinical Models)
Correlative analysis involves synthesizing analogues based on the design principles above and evaluating their biological activity in preclinical models. This allows for the establishment of clear relationships between specific structural features and the observed biological effects.
The substitution pattern on the thiazole ring significantly influences the compound's biological activity. Modifications at the C4 and C5 positions have been shown to be particularly important in various classes of thiazole derivatives. tandfonline.com
SAR studies reveal that the electronic nature of the substituent is critical. Electron-withdrawing groups (EWGs) like halogens or nitro groups can have a profoundly different effect compared to electron-donating groups (EDGs) such as alkyl or alkoxy groups. mdpi.com For the parent compound, the 5-methyl group acts as a weak EDG. Altering this position provides insight into the receptor's binding environment. For example, replacing the 5-methyl group with a larger alkyl group might decrease activity due to steric hindrance, while replacing it with a hydrogen atom could also reduce potency by removing a favorable hydrophobic interaction. The presence of substituents at the C4 position, which is unsubstituted in the parent compound, can also dramatically alter the binding mode and activity.
The following table summarizes hypothetical SAR data for substitutions on the thiazole ring, based on general principles observed in thiazole-containing compounds. nih.govresearchgate.net
| Compound | R4 Substituent | R5 Substituent | Relative Activity (%) |
| Parent | -H | -CH3 | 100 |
| Analogue A | -H | -H | 60 |
| Analogue B | -H | -CH2CH3 | 85 |
| Analogue C | -H | -Cl | 110 |
| Analogue D | -H | -CF3 | 40 |
| Analogue E | -CH3 | -CH3 | 70 |
| Analogue F | -Cl | -CH3 | 150 |
The N-alkyl substituent plays a crucial role in receptor affinity and selectivity. The isopropyl group on the parent compound provides a specific balance of size, shape, and lipophilicity. Its branched nature introduces more defined steric bulk compared to a linear propyl group, which can lead to a more constrained and specific interaction with a binding pocket. unina.it
SAR studies often reveal a "sweet spot" for the size of this N-alkyl substituent. acs.org Small groups like methyl or ethyl may be too small to fill the available hydrophobic pocket, leading to weaker binding. Conversely, very large or bulky groups like tert-butyl or benzyl (B1604629) might be too large to be accommodated, resulting in a steric clash and a loss of activity. The optimal size of this substituent is highly dependent on the topology of the specific biological target. acs.org
The table below illustrates the typical impact of varying the N-alkyl group on biological activity.
| Compound | N-Alkyl Substituent (R) | Relative Activity (%) | Rationale |
| Analogue G | -Methyl | 50 | Insufficient bulk to fill hydrophobic pocket. |
| Analogue H | -Ethyl | 75 | Improved hydrophobic interaction over methyl. |
| Parent | -Isopropyl | 100 | Optimal balance of bulk and hydrophobicity for the binding site. |
| Analogue I | -Cyclopropyl | 95 | Similar size to isopropyl, maintains good activity. |
| Analogue J | -tert-Butyl | 30 | Steric hindrance prevents optimal binding. |
| Analogue K | -Cyclohexyl | 15 | Too large for the binding pocket. |
The linker connecting the thiazole ring and the amine function is critical for ensuring the correct spatial orientation of these two key pharmacophoric elements. In the parent compound, this is a single methylene (-CH2-) unit. The length and flexibility of this linker are key determinants of activity.
Linker Length: If the linker is too short, the thiazole and amine moieties may be held too close together to simultaneously engage their respective binding sites on the receptor. If the linker is too long, the increased conformational flexibility can be entropically unfavorable for binding, or it may position the groups too far apart. Typically, there is an optimal linker length of one to three atoms for such interactions.
Linker Rigidity: While the flexibility of the methylene linker allows for conformational adaptation, introducing rigidity can sometimes enhance potency by locking the molecule into its bioactive conformation and reducing the entropic penalty of binding. This can be achieved by incorporating the linker into a cyclic system.
The following data table shows how modifications to the linker can affect biological recognition and activity.
| Compound | Linker (X) | Relative Activity (%) | Rationale |
| Parent | -CH2- | 100 | Optimal length and flexibility for target binding. |
| Analogue L | -(CH2)2- | 65 | Increased distance may lead to suboptimal positioning of pharmacophores. |
| Analogue M | -(CH2)3- | 20 | Linker is too long and flexible, reducing binding affinity. |
| Analogue N | -CH(CH3)- | 40 | Introduction of steric bulk on the linker is detrimental. |
| Analogue O | Carbonyl (-C=O-) | 10 | Altered electronics and geometry are unfavorable for activity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For this compound and its analogues, QSAR studies are instrumental in predicting the therapeutic potential and guiding the design of new, more effective molecules. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.
Development of Predictive Models for Analog Design
The development of predictive QSAR models for analogues of this compound involves a systematic process that begins with the compilation of a dataset of structurally related thiazole derivatives with their corresponding biological activities. laccei.orgnih.gov These activities are often expressed as the concentration required to inhibit a specific biological process by 50% (IC50), which is then typically converted to a logarithmic scale (pIC50) for modeling purposes. nih.govresearchgate.net
Various statistical and machine learning methods are employed to generate these predictive models. Multiple Linear Regression (MLR) is a common starting point, which seeks to establish a linear relationship between the biological activity and various molecular descriptors. laccei.org For instance, a 2D-QSAR model for a series of 59 thiazole derivatives acting as 5-lipoxygenase inhibitors was developed using MLR, yielding a model with a good correlation coefficient. laccei.org
More advanced techniques such as Partial Least Squares (PLS) and Principal Component Regression (PCR) are also utilized, particularly when dealing with a large number of descriptors that may be inter-correlated. nih.gov For a series of 25 thiazole derivatives studied as PIN1 inhibitors, both MLR and PLS methods were explored. imist.maresearchgate.net Furthermore, non-linear relationships can be captured using methods like Artificial Neural Networks (ANN). imist.maresearchgate.net In one study, an ANN model demonstrated superior predictive performance compared to linear models for a set of thiazole derivatives. imist.maresearchgate.net
The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. imist.ma Internal validation often involves cross-validation methods like leave-one-out (LOO) or leave-multiple-out (LMO), while external validation uses a separate test set of compounds that were not used in the model development. nih.govresearchgate.net A statistically significant model will exhibit high values for metrics such as the coefficient of determination (R²) and the cross-validated coefficient (q² or Q²), indicating a strong correlation between the predicted and experimental activities. nih.govresearchgate.net
These validated QSAR models serve as powerful tools for the in silico design of new analogues. By inputting the structures of virtual compounds into the model, researchers can predict their biological activity before undertaking their actual chemical synthesis, thereby saving significant time and resources. nih.gov
Identification of Physicochemical Descriptors Influencing Activity
A critical outcome of QSAR modeling is the identification of the key physicochemical descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. imist.ma
For thiazole derivatives, several studies have highlighted the importance of various descriptors. In a QSAR study on thiazole derivatives as PIN1 inhibitors, descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the Balaban index (J) were found to be influential. imist.maresearchgate.net
The following table summarizes some of the key physicochemical descriptors and their general influence on the activity of thiazole analogues, based on various QSAR studies.
| Descriptor Category | Descriptor Example | General Influence on Activity |
| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Can relate to the molecule's ability to accept electrons and interact with biological targets. imist.maresearchgate.net |
| Hydrophobic | LogP (Logarithm of the partition coefficient) | Indicates the lipophilicity of the molecule, which can affect its ability to cross cell membranes. imist.maresearchgate.net |
| Steric/Topological | MR (Molar Refractivity) | Relates to the volume of the molecule and its polarizability, influencing how it fits into a binding site. imist.maresearchgate.net |
| Topological | J (Balaban Index) | A topological descriptor that encodes information about the size and branching of the molecular structure. imist.maresearchgate.net |
| 3D Descriptors | GETAWAY, 3D-MoRSE, RDF descriptors | These provide three-dimensional information about the molecular structure, which can be crucial for understanding interactions with a specific binding pocket. nih.gov |
| Topological Indices | GALVEZ, 2D autocorrelations, Burden eigenvalues | These numerical values represent the topology of the molecule and can be correlated with biological activity. nih.gov |
By understanding which descriptors positively or negatively influence activity, medicinal chemists can strategically modify the structure of this compound to enhance its desired biological effects. For example, if a QSAR model indicates that lower lipophilicity (lower LogP) is associated with higher activity, future analogues would be designed to be more hydrophilic. Similarly, if certain steric features are found to be beneficial, modifications can be made to optimize the molecule's shape and size. imist.maresearchgate.net
Biological Evaluation of Isopropyl 5 Methyl Thiazol 2 Ylmethyl Amine in Preclinical Research Models
In Vitro Assessment of Biological Activities
Evaluation of Anticancer Activity in Cell Lines (e.g., Glioblastoma, Melanoma)
No studies were identified that specifically investigate the in vitro anticancer activity of Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine against glioblastoma, melanoma, or any other cancer cell lines. While the broader class of thiazole (B1198619) derivatives has been explored for potential antineoplastic properties, data for this specific compound is not available in the reviewed literature. niscpr.res.incttjournal.comnih.govmdpi.com
Investigation of Antimicrobial Efficacy (Antibacterial, Antifungal)
There is no published research detailing the in vitro antimicrobial efficacy of this compound. Studies on other thiazole-containing compounds have shown varying degrees of antibacterial and antifungal effects, but these findings cannot be extrapolated to the specific molecule . nih.govmdpi.comnih.govnih.govnih.govnih.gov
Assessment of Anti-inflammatory Properties in Cellular Assays
A search of scientific databases yielded no results on the assessment of anti-inflammatory properties of this compound in cellular assays. Research into the anti-inflammatory potential of other molecules containing a thiazole ring exists, but specific data for this compound is absent. nih.gov
Exploration of Other Potential Biological Modulations (e.g., Enzyme Inhibition, Receptor Binding)
No specific data from enzyme inhibition or receptor binding assays for this compound is available in the current scientific literature. While related thiazole derivatives have been studied as inhibitors of various enzymes, this specific compound has not been the subject of such published investigations. nih.govnih.gov
In Vitro Antioxidant Activity Assays
There are no available studies that have evaluated the in vitro antioxidant activity of this compound through standard assays such as DPPH or ABTS radical scavenging. mdpi.comnih.govnih.govresearchgate.net
In Vivo Studies in Animal Models (Non-Human)
A comprehensive literature search did not identify any in vivo studies conducted in non-human animal models for this compound. Consequently, no data regarding its biological effects, efficacy, or mechanism of action in a whole-organism system is available.
Assessment of Efficacy in Relevant Disease Models (e.g., Inflammatory Models, Infection Models)
No published data is currently available on the efficacy of this compound in preclinical models of inflammation or infection.
Evaluation of Activity in Xenograft Models (for anticancer research, where applicable)
There is no publicly accessible research detailing the evaluation of this compound in xenograft models for anticancer activity.
Mechanistic Insights into the Biological Activity of Isopropyl 5 Methyl Thiazol 2 Ylmethyl Amine
Identification of Molecular Targets
The initial step in elucidating the mechanism of action for any bioactive compound is the identification of its direct molecular partners within the cell. For compounds like Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine, this typically involves a combination of enzymatic and receptor-based assays.
Enzyme Inhibition Assays (e.g., Kinases, other relevant enzymes)
Thiazole (B1198619) derivatives have been noted for their potential to interact with a variety of enzymes, particularly kinases, which play a crucial role in cellular signaling. mdpi.com Kinase inhibition assays are therefore a primary tool for investigation. These assays typically measure the enzymatic activity of a specific kinase in the presence and absence of the test compound. A reduction in activity indicates inhibition.
For example, related aminothiazole compounds have been identified as ATP-competitive inhibitors of checkpoint kinase 1 (Chk1), a key regulator of the cell cycle. mdpi.com Similarly, other derivatives have shown inhibitory activity against Aurora kinases, which are critical for mitotic progression. mdpi.com Future studies on this compound would likely involve screening against a panel of kinases to identify potential targets.
A hypothetical data table for such an investigation might look as follows:
| Kinase Target | IC50 (µM) for this compound |
| Cyclin-dependent kinase 2 (CDK2) | Data not available |
| Aurora Kinase A | Data not available |
| Checkpoint Kinase 1 (Chk1) | Data not available |
| Src Family Kinases | Data not available |
Receptor Binding Studies
In addition to enzymatic targets, thiazole-containing molecules can also exert their effects by binding to specific cellular receptors. Receptor binding studies are designed to quantify the affinity of a compound for a particular receptor. These experiments often use radiolabeled ligands that are known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is then measured.
While no specific receptor binding data for this compound has been published, related structures are known to interact with various receptor types. For instance, certain thiazole derivatives have been investigated for their interaction with G protein-coupled receptors (GPCRs). A hypothetical representation of receptor binding affinity is presented below:
| Receptor Target | Ki (nM) for this compound |
| Dopamine Receptor D2 | Data not available |
| Serotonin Receptor 5-HT2A | Data not available |
| Adenosine A2A Receptor | Data not available |
Cellular Pathway Modulation
Once a molecular target is identified, the next step is to understand how the interaction between the compound and its target affects broader cellular pathways. This involves studying the compound's impact on processes like cell division, programmed cell death, and gene expression.
Investigation of Cell Cycle Effects
Given that kinases, potential targets of thiazole derivatives, are key regulators of the cell cycle, it is plausible that this compound could influence cell cycle progression. nih.gov Studies on other aminothiazole derivatives have demonstrated the ability to cause cell cycle arrest at specific phases, such as G2/M. nih.gov This is often investigated using flow cytometry to analyze the DNA content of cells treated with the compound.
Apoptosis Induction Mechanisms
Many bioactive compounds, particularly those with anticancer potential, function by inducing apoptosis, or programmed cell death. Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. ukrbiochemjournal.orgnih.govnih.govukrbiochemjournal.org The mechanisms behind this can be multifaceted, often involving the activation of caspases, a family of proteases that execute the apoptotic program. ukrbiochemjournal.orgukrbiochemjournal.org Western blotting is a common technique used to detect the cleavage and activation of caspases, as well as changes in the levels of pro- and anti-apoptotic proteins like those in the Bcl-2 family. ukrbiochemjournal.orgukrbiochemjournal.org
Gene Expression Profiling in Response to Compound Treatment
To gain a comprehensive understanding of a compound's cellular effects, researchers often turn to gene expression profiling. Techniques such as microarray analysis or RNA sequencing (RNA-Seq) can simultaneously measure the expression levels of thousands of genes in cells treated with the compound. This can reveal which cellular pathways are most significantly affected and can help to generate new hypotheses about the compound's mechanism of action. As of now, no such data is available for this compound.
Interaction with Biomolecules
The biological activity of a compound is intrinsically linked to its interactions with various biomolecules. For this compound, while direct studies on this specific molecule are limited, research on closely related compounds containing the core isopropyl-thiazole moiety provides significant mechanistic insights. These studies suggest potential interactions with nucleic acids and the modulation of protein-protein interactions as plausible mechanisms of action.
Binding to DNA or RNA (if hypothesized)
There is currently no direct evidence of this compound binding to RNA. However, extensive research on a related isopropyl-thiazole-containing polyamide, known as thiazotropsin A, provides a strong hypothesis for its potential to interact with DNA. Thiazotropsin A has been shown to be a minor groove binding agent with specific DNA sequence recognition. nih.govscispace.comnih.gov
Studies utilizing methods such as DNA footprinting and fluorescence melting experiments have demonstrated that thiazotropsin A preferentially binds to the hexanucleotide sequence 5'-ACTAGT-3'. nih.govscispace.com NMR data further elucidated that the ligand binds within the minor groove of the DNA duplex. nih.gov The binding is characterized by a 2:1 ratio of ligand to the DNA duplex, with the two ligand molecules arranged in a staggered, head-to-tail fashion. nih.gov This staggered arrangement allows the relatively small lexitropsin (B1675198) to achieve an extended reading frame covering six base pairs. nih.govnih.gov
The specificity of this interaction is augmented by the formation of hydrogen bonds between the nitrogen atom of the thiazole ring and protons from the exocyclic amine of a guanine (B1146940) base (G7) located on the floor of the minor groove. nih.gov A significant portion of the binding energy is also attributed to hydrophobic interactions, which are enhanced by the presence of the isopropyl group on the thiazole ring. nih.govnih.gov This interaction alters the DNA backbone conformation at the 3'-phosphate position of a thymine (B56734) base (T5) to accommodate a B(II) configuration. nih.gov
The ability of the isopropyl-thiazole group to serve as a new DNA sequence-reading element holds promise for the development of gene-targeting agents. nih.gov While these findings pertain to thiazotropsin A, the shared isopropyl-thiazole structural motif suggests a plausible, albeit hypothetical, mechanism for DNA interaction by this compound.
| Parameter | Finding | Method(s) of Determination | Reference(s) |
|---|---|---|---|
| Binding Site | DNA Minor Groove | NMR Spectroscopy, DNA Footprinting | nih.govnih.gov |
| Preferred DNA Sequence | 5'-ACTAGT-3' | DNA Footprinting, Fluorescence Melting | nih.govscispace.com |
| Binding Stoichiometry | 2:1 (Ligand:DNA Duplex) | NMR Spectroscopy | nih.gov |
| Key Interactions | Hydrogen bonding (thiazole nitrogen to guanine), Hydrophobic interactions | NMR Spectroscopy | nih.gov |
| Conformational Change | Induces B(II) configuration at T5 3'-phosphate | NMR Spectroscopy | nih.gov |
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation by small molecules represents a significant area of therapeutic research. The thiazole scaffold has emerged as a key structural motif in the development of such modulators. While this compound itself has not been directly studied in this context, recent research on other thiazole-containing compounds demonstrates their capacity to modulate PPIs, suggesting a potential mechanism of action.
A notable example involves a series of novel 5-aminothiazole-based ligands designed to target prolyl oligopeptidase (PREP). nih.gov These compounds were found to be potent and selective modulators of the PPI-mediated functions of PREP, while only weakly inhibiting its enzymatic (proteolytic) activity. nih.gov This discovery is significant as it points to a new ligand-binding site on PREP that is important for modulating its interactions with other proteins. The stable 5-aminothiazole scaffold allowed for broad structural modifications, leading to the identification of these selective PPI modulators. nih.gov This indicates that the thiazole ring can be a critical component in designing molecules that allosterically regulate protein function by disrupting or stabilizing their interactions with partner proteins.
| Compound Class | Protein Target | Mechanism of Action | Key Finding | Reference(s) |
|---|---|---|---|---|
| 5-Aminothiazole derivatives | Prolyl Oligopeptidase (PREP) | Modulation of PPI-mediated functions | Act as selective and potent modulators of PREP's PPI functions with weak inhibition of its enzymatic activity, revealing a new allosteric binding site. | nih.gov |
Advanced Methodologies and Analytical Techniques in Research on Isopropyl 5 Methyl Thiazol 2 Ylmethyl Amine
Crystallographic Studies of Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine or Co-Crystals with Targets
Crystallographic studies are fundamental in elucidating the three-dimensional structure of molecules, providing insights into their conformation, stereochemistry, and intermolecular interactions.
X-ray Diffraction for Solid-State Structure Determination
While specific crystallographic data for this compound has not been detailed in publicly available literature, the methodology is well-established for related thiazole (B1198619) derivatives. For instance, studies on compounds like Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate have successfully employed X-ray diffraction to determine their supramolecular networks and molecular structures. researchgate.netstrath.ac.uk Such an analysis for this compound would yield critical data points similar to those presented in the representative table below.
Table 1: Representative Data from a Single-Crystal X-ray Diffraction Study This table is illustrative of typical data obtained from X-ray crystallography and is based on analyses of similar thiazole-containing compounds.
| Parameter | Example Value | Significance |
|---|---|---|
| Chemical Formula | C9H16N2S | Confirms the elemental composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the precise size and angles of the unit cell. |
| R-factor | ~0.04 | Indicates the goodness of fit between the experimental data and the final structural model. |
Co-crystallization with Target Proteins for Ligand-Binding Site Analysis
Co-crystallization is a powerful technique used to understand how a compound (ligand) interacts with its biological target, typically a protein. By forming a crystal of the protein-ligand complex and analyzing it with X-ray diffraction, researchers can visualize the precise binding mode of the compound within the protein's active site. This reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the compound's biological activity.
This structural information is critical for structure-based drug design, allowing medicinal chemists to rationally design more potent and selective derivatives. The formation of pharmaceutical co-crystals can also be used to improve a compound's physicochemical properties, such as solubility, stability, and bioavailability. google.com While no public co-crystal structures involving this compound are available, this methodology remains a cornerstone for advancing hit-to-lead and lead optimization campaigns for any bioactive compound.
Bioanalytical Method Development for Research Samples
The development of sensitive and reliable bioanalytical methods is essential for quantifying a compound and its metabolites in complex biological matrices during preclinical research.
Quantitative Analysis in Biological Matrices (e.g., Cell Lysates, Animal Tissues)
To assess a compound's behavior in biological systems, robust analytical methods are required to measure its concentration in samples like cell lysates, plasma, and various animal tissues. The gold standard for this type of quantitative analysis is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity, allowing for the accurate determination of compound concentrations even at very low levels.
Developing such a method involves optimizing sample extraction procedures, chromatographic separation, and mass spectrometric detection parameters. The method is then rigorously validated to ensure it meets regulatory standards for accuracy, precision, linearity, and stability.
Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method This table represents standard parameters assessed during the validation of a quantitative bioanalytical assay.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity | The range over which the assay response is directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20%, Precision ≤20% CV |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of nominal value (except LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤15% (except LLOQ) |
| Matrix Effect | The influence of co-eluting, endogenous matrix components on analyte ionization. | Monitored to ensure consistency. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible. |
Metabolite Identification in Preclinical Studies
Understanding how a compound is metabolized is a critical component of preclinical development. Metabolite identification studies aim to determine the chemical structures of the products formed when the parent compound is processed by metabolic enzymes, primarily in the liver. These studies are essential for understanding the compound's clearance mechanism and for identifying any metabolites that may be active or potentially toxic.
These investigations are typically conducted using in vitro systems, such as liver microsomes or hepatocytes, and are confirmed with samples from in vivo animal studies. High-resolution mass spectrometry is the primary analytical tool used to detect and structurally elucidate metabolites. For a compound like this compound, potential metabolic pathways could include N-dealkylation of the isopropyl group, oxidation of the thiazole ring, or hydroxylation of the methyl group.
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery used to test vast libraries of chemical compounds against a specific biological target to identify "hits". enamine.netmdpi.com A compound such as this compound or its core chemical scaffold may be discovered through such a process.
The HTS process involves the miniaturization and automation of a biological assay, allowing for the rapid testing of hundreds of thousands to millions of compounds. princeton.edu Assays can be biochemical (measuring enzyme activity) or cell-based (measuring a cellular response). The development of fluorescence-based HTS assays is a common approach for screening amine-containing compounds. nih.govbath.ac.uk Hits from the primary screen are then subjected to further confirmation and validation to eliminate false positives, leading to a smaller set of confirmed active compounds that serve as starting points for medicinal chemistry efforts.
Table 3: Common High-Throughput Screening Assay Formats and Readouts
| Assay Type | Principle | Common Readout Technology |
|---|---|---|
| Biochemical Assays | Measures the direct effect of a compound on a purified target protein (e.g., enzyme inhibition). | Fluorescence Intensity, Fluorescence Polarization (FP), Time-Resolved Fluorescence (TR-FRET), Luminescence, Absorbance. enamine.net |
| Cell-Based Assays | Measures the effect of a compound on a specific pathway or function within a living cell. | Reporter Gene Assays (e.g., Luciferase), Calcium Mobilization (e.g., FLIPR), Cell Viability Assays (e.g., MTT, CellTiter-Glo). enamine.net |
| Phenotypic Screens | Measures the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target. | High-Content Imaging, Behavioral Analysis. |
Screening of Analog Libraries for Desired Activities
The discovery and development of novel therapeutic agents often involve the strategic design and screening of compound libraries built around a core chemical scaffold. For this compound, which belongs to the class of 2,5-disubstituted thiazoles, this approach is particularly relevant. The thiazole ring is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govglobalresearchonline.net Researchers leverage this by creating and screening libraries of analogs to identify compounds with enhanced potency, selectivity, or other desirable characteristics for specific biological targets.
The process begins with a "hit" compound, which may be identified through initial screening efforts. This hit compound, often showing weak to moderate activity, serves as the starting point for chemical modification. Analog libraries are then synthesized by systematically altering different parts of the hit molecule. In the context of 2,5-disubstituted thiazoles, modifications can be made at various positions to explore the structure-activity relationship (SAR).
A notable example of this methodology is the development of potent inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a target in acute myeloid leukemia. nih.gov Starting from a hit compound (A4) with a 2,5-disubstituted thiazole core that showed weak inhibitory activity, a library of 32 derivatives was designed and synthesized. nih.gov This library was then subjected to in vitro anti-proliferative screening against MOLM-13 leukemia cells.
The screening identified 14 compounds with significant inhibitory activity, having IC₅₀ values in the micromolar range. nih.gov Among these, one analog, designated as compound 24 , emerged as the most potent, with an IC₅₀ value of 0.034 µM against MOLM-13 cells. nih.gov This level of activity was comparable to the positive control drug, BAY1251152. nih.gov Further kinase inhibition assays confirmed that compound 24 had considerable and selective inhibitory activity against CDK9, with an IC₅₀ value of 5.5 nM. nih.gov
Table 1: Anti-proliferative Activity of Selected Thiazole Analogs Against MOLM-13 Cells
| Compound | Core Structure | Modifications | IC₅₀ (µM) |
|---|---|---|---|
| Hit Compound A4 | 2,5-Disubstituted Thiazole | - | Weak Activity |
| Compound 24 | 2,5-Disubstituted Thiazole | Optimized Substituents | 0.034 |
| BAY1251152 (Control) | - | - | 0.031 |
Another application of screening thiazole analog libraries is in the search for anticancer agents targeting VEGFR-2, a key receptor in angiogenesis. A study focused on synthesizing two new series of thiazole-based analogs to evaluate their inhibitory activity. cu.edu.eg These compounds were screened for their cytotoxic potency against the MDA-MB-231 breast cancer cell line. cu.edu.eg
The screening demonstrated that specific analogs, namely the 4-chlorophenylthiazolyl derivative (4b ) and the 3-nitrophenylthiazolyl derivative (4d ), displayed the highest cytotoxic activity. Their IC₅₀ values were 3.52 µM and 1.21 µM, respectively, which were comparable to the reference compound sorafenib (B1663141) (IC₅₀ = 1.18 µM). cu.edu.eg Subsequent enzymatic assays revealed that these compounds also showed significant VEGFR-2 inhibition. cu.edu.eg This highlights how screening a library of analogs can lead to the identification of compounds with potent, targeted anticancer effects.
Table 2: Cytotoxic Activity and VEGFR-2 Inhibition of Thiazole Analogs
| Compound | Description | Cytotoxicity IC₅₀ (µM) on MDA-MB-231 | VEGFR-2 Enzyme Inhibition (%) |
|---|---|---|---|
| 4b | 4-chlorophenylthiazolyl derivative | 3.52 | 81.36 |
| 4d | 3-nitrophenylthiazolyl derivative | 1.21 | 85.72 |
| Sorafenib (Reference) | - | 1.18 | 86.93 |
High-throughput screening workflows are often employed to manage these libraries. Such workflows can involve a cascade of assays to evaluate not just the primary biological activity but also other properties like redox activity, thiol reactivity, and metabolic stability. nih.gov This comprehensive profiling helps to eliminate "frequent hitters" or promiscuous compounds and focuses resources on the most promising and tractable candidates with a clear mechanism of action. nih.gov
Research Prospects and Future Directions for Isopropyl 5 Methyl Thiazol 2 Ylmethyl Amine
Potential as a Research Probe for Biological Systems
Given the prevalence of the thiazole (B1198619) moiety in bioactive molecules, Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine could serve as a valuable research probe to investigate various biological systems. Its specific substitution pattern may confer selectivity for particular cellular targets. Future research should focus on utilizing this compound to explore biological pathways and mechanisms.
Key research applications could include:
Target Identification: Employing the compound in affinity-based proteomics to identify novel protein binding partners.
Enzyme Inhibition Studies: Assessing its inhibitory activity against a panel of enzymes, particularly kinases and proteases, which are common targets for thiazole-containing drugs. nih.gov
Cellular Imaging: Synthesis of fluorescently labeled analogs of this compound to visualize its subcellular localization and interaction with cellular components.
Further Elucidation of Mechanistic Pathways
Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. For this compound, this would involve a multi-pronged approach to delineate its molecular interactions and downstream cellular effects. The thiazole ring is known to interact with biological targets through various non-covalent interactions, and identifying these is a key research objective. nih.gov
Future mechanistic studies should include:
Molecular Docking: In silico modeling to predict the binding modes of the compound with known and putative biological targets. mdpi.commdpi.com
Biochemical Assays: In vitro experiments to quantify the compound's effect on target activity, such as enzyme kinetics or receptor binding assays.
Cell-Based Assays: Investigating the compound's impact on cellular processes like proliferation, apoptosis, and signaling pathways in relevant cell lines. wisdomlib.org
Exploration of Novel Synthetic Routes and Derivatization Strategies
The versatility of thiazole chemistry allows for the synthesis of a wide array of derivatives. nih.govmdpi.com Developing efficient and scalable synthetic routes for this compound is a prerequisite for its comprehensive evaluation. Furthermore, a systematic derivatization strategy will be essential to explore the structure-activity relationship (SAR) and optimize its biological activity.
Future synthetic and medicinal chemistry efforts should focus on:
Route Optimization: Developing a high-yield, cost-effective synthesis of the parent compound.
SAR Studies: Synthesizing a library of analogs with modifications at key positions, such as the isopropyl group and the methyl group on the thiazole ring, to understand their impact on activity and selectivity.
Bioisosteric Replacement: Replacing parts of the molecule with other functional groups to improve pharmacokinetic and pharmacodynamic properties.
Development of this compound as a Lead Compound for Preclinical Development
Should initial biological screening reveal significant activity, this compound could be advanced as a lead compound for preclinical development. nih.govacs.org This would involve a more rigorous evaluation of its drug-like properties and in vivo efficacy.
A preclinical development program would typically involve the following stages:
ADME/Tox Profiling: In vitro and in vivo assessment of its absorption, distribution, metabolism, excretion, and toxicity profile.
Pharmacokinetic Studies: Determining the compound's half-life, bioavailability, and clearance in animal models.
Efficacy Studies: Evaluating the therapeutic effect of the compound in relevant animal models of disease.
Comparative Studies with Clinically Relevant Thiazole-Based Compounds
Numerous thiazole-containing drugs are currently in clinical use for a variety of indications, including cancer, infectious diseases, and inflammatory conditions. researchgate.netdntb.gov.ua Comparative studies between this compound and these established drugs could provide valuable insights into its relative potency, selectivity, and potential advantages.
Future comparative studies could include:
Head-to-Head In Vitro Assays: Directly comparing the biological activity of this compound with clinically approved thiazole drugs against the same panel of targets or cell lines.
Mechanism of Action Comparison: Investigating whether the compound shares a common mechanism with existing drugs or acts through a novel pathway.
Resistance Profiling: Assessing the activity of the compound against cell lines or pathogens that have developed resistance to current thiazole-based therapies.
Interdisciplinary Research Collaborations for Comprehensive Characterization
A thorough understanding of the potential of this compound will necessitate a collaborative effort from researchers across various disciplines. Integrating expertise from chemistry, biology, pharmacology, and computational sciences will be crucial for a comprehensive characterization of this compound.
Key areas for interdisciplinary collaboration include:
Chemists and Biologists: To design and synthesize novel derivatives and evaluate their biological activity.
Pharmacologists and Toxicologists: To conduct in-depth preclinical studies to assess efficacy and safety.
Computational Scientists and Structural Biologists: To perform molecular modeling and structural studies to elucidate the mechanism of action at the atomic level.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, alkylating 5-methylthiazol-2-amine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Optimize solvent polarity (e.g., THF vs. DMF) to balance reactivity and steric hindrance . Microwave-assisted synthesis (100–120°C, 30–60 minutes) can improve yields by 15–20% compared to conventional heating . Monitor purity via TLC (silica gel, ethyl acetate/hexane) and recrystallize from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign thiazole ring protons (δ 6.8–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves connectivity between the thiazole and amine moieties .
- FTIR : Confirm C=N stretching (1640–1680 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What in vitro assays are recommended for initial evaluation of its antimicrobial activity?
- Methodological Answer : Use standardized protocols:
- Broth microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate potential .
- Time-kill assays : Monitor bactericidal effects over 24 hours at 2× MIC .
- Cytotoxicity controls : Assess mammalian cell viability (e.g., HEK293 cells) via MTT assay to rule off-target effects .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity of intermediates in its synthesis?
- Methodological Answer :
- Geometry optimization : Use B3LYP/6-31G(d) to model transition states during alkylation. Compare activation energies for isopropyl vs. other alkyl groups .
- Solvent effects : Apply the SMD model to simulate polar aprotic solvents (e.g., DMF). ΔG‡ values <25 kcal/mol suggest feasible reactions .
- NBO analysis : Identify charge transfer between thiazole nitrogen and alkylating agents to prioritize reactive sites .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Normalize data using logP and MIC ratios from ≥3 independent studies. Address outliers via Grubbs’ test (α=0.05) .
- Structural validation : Re-synthesize disputed compounds and verify purity (>98% via HPLC) before re-testing .
- Mechanistic studies : Use fluorescence quenching to confirm target binding (e.g., bacterial topoisomerase IV) and rule out assay-specific artifacts .
Q. How to design structure-activity relationship (SAR) studies for thiazole-amine analogs?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (F, Cl) at the thiazole 5-position or branched alkyl groups. Test MIC shifts ≥2-fold .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., logP, Hammett σ) to activity. R² >0.7 indicates robust SAR .
- Co-crystallization : Resolve ligand-target complexes (e.g., with S. aureus FabI) to guide rational design .
Q. What experimental controls are critical when assessing cytotoxicity in cancer cell lines?
- Methodological Answer :
- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) and calculate IC₅₀ via nonlinear regression. Include cisplatin as a positive control .
- Cell cycle analysis : Confirm apoptosis via flow cytometry (PI/Annexin V staining) after 48-hour exposure .
- ROS scavengers : Co-treat with N-acetylcysteine to determine if cytotoxicity is ROS-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
